molecular formula C10H5BrClNO B13644538 5-Bromo-3-chloroisoquinoline-4-carbaldehyde

5-Bromo-3-chloroisoquinoline-4-carbaldehyde

Cat. No.: B13644538
M. Wt: 270.51 g/mol
InChI Key: SKJPQFJESLYSRN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloroisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H5BrClNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloroisoquinoline-4-carbaldehyde typically involves multi-step reactions starting from isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloroisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.

Major Products Formed

    Oxidation: 5-Bromo-3-chloroisoquinoline-4-carboxylic acid.

    Reduction: 5-Bromo-3-chloroisoquinoline-4-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-chloroisoquinoline-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloroisoquinoline-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition or activation of specific proteins, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoisoquinoline-4-carbaldehyde
  • 3-Chloroisoquinoline-4-carbaldehyde
  • 5-Bromo-3-chloroisoquinoline

Uniqueness

5-Bromo-3-chloroisoquinoline-4-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct properties compared to compounds with only one halogen atom, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H5BrClNO

Molecular Weight

270.51 g/mol

IUPAC Name

5-bromo-3-chloroisoquinoline-4-carbaldehyde

InChI

InChI=1S/C10H5BrClNO/c11-8-3-1-2-6-4-13-10(12)7(5-14)9(6)8/h1-5H

InChI Key

SKJPQFJESLYSRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C(=C2C(=C1)Br)C=O)Cl

Origin of Product

United States

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